Salicyloylaminotriazole
Overview
Description
Salicyloylaminotriazole is an organic compound with the chemical formula C9H8N4O2. It is a derivative of salicylic acid and triazole, known for their anti-inflammatory and antifungal properties, respectively . This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications .
Preparation Methods
Salicyloylaminotriazole can be synthesized through the acylation of 3-amino-1,2,4-triazole with aminosalicylic acid . The reaction is typically carried out at 210°C for 1.5 hours . After crystallization treatment, pure this compound is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Salicyloylaminotriazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Salicyloylaminotriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antifungal and anti-inflammatory properties make it a candidate for biological studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Salicyloylaminotriazole exerts its effects involves the inhibition of specific enzymes and pathways. For example, its anti-inflammatory action may be due to the inhibition of pro-inflammatory cytokines and chemokines. The molecular targets and pathways involved include the inhibition of biogenic amine degradation, which increases cellular and pericellular catecholamines .
Comparison with Similar Compounds
Salicyloylaminotriazole can be compared with other similar compounds such as:
Salicylamide: Another derivative of salicylic acid with anti-inflammatory properties.
Triazole derivatives: Known for their antifungal properties.
What sets this compound apart is its unique combination of salicylic acid and triazole, which provides a dual action of anti-inflammatory and antifungal effects .
Properties
IUPAC Name |
2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)8(15)12-9-10-5-11-13-9/h1-5,14H,(H2,10,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZYGYNZAOVRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052040 | |
Record name | 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780596 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36411-52-6 | |
Record name | Salicyloylaminotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36411-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(N-Salicyloyl)amino-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036411526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicyloylaminotriazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332171 | |
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Record name | Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.186 | |
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Record name | 3-(SALICYLOYLAMINO)-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV6FN7NKV | |
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